molecular formula C27H26N2O4S2 B2934453 5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-18-6

5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2934453
CAS No.: 1115373-18-6
M. Wt: 506.64
InChI Key: LHTQUCJCMMVBMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of thiophene-2,4-diamine derivatives characterized by a central thiophene ring substituted with sulfonyl, benzoyl, and aryl amine groups. The structure includes:

  • 5-position: A 2,4-dimethylbenzoyl group, which enhances lipophilicity and may influence binding interactions.
  • N2-position: A 2-methoxyphenyl group, contributing electronic and steric effects.
  • 3-position: A 4-methylbenzenesulfonyl (tosyl) group, which stabilizes the molecule through sulfonyl interactions.

Structural confirmation typically employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to verify tautomeric forms and substituent positions .

Properties

IUPAC Name

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S2/c1-16-9-12-19(13-10-16)35(31,32)26-23(28)25(24(30)20-14-11-17(2)15-18(20)3)34-27(26)29-21-7-5-6-8-22(21)33-4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTQUCJCMMVBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,4-Dimethylbenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, contributing to its unique reactivity and biological profile.

FeatureDescription
Chemical Formula C18H20N4O3S
Molecular Weight 364.44 g/mol
Functional Groups Thiophene, amine, sulfonyl

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is hypothesized that the compound interacts with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in tumor cells through the activation of caspases.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • HeLa (cervical carcinoma)
    • MCF-7 (breast cancer)

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound has a notable effect on cancer cell viability:

Cell LineIC50 (µM)Reference
A54915.2
HeLa12.8
MCF-718.5

Case Studies

  • Study on A549 Cells : In a study focusing on A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.
  • HeLa Cell Analysis : Another study reported that the compound induced apoptosis in HeLa cells through mitochondrial pathways. The activation of caspase-3 and caspase-9 was observed, indicating that it triggers intrinsic apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiophene-2,4-diamine derivatives, focusing on substituent effects and physicochemical properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name (Catalog ID) Molecular Formula Molecular Weight Substituents (Positions) Key Properties (LogD, Solubility, pKa)
Target Compound C₂₇H₂₅N₂O₄S₂ ~529.63 (calc.) 5: 2,4-dimethylbenzoyl; N2: 2-methoxyphenyl; 3: 4-methylbenzenesulfonyl Data inferred from analogs (see below)
BA98688 () C₂₈H₂₈N₂O₅S₂ 536.66 5: 2,4-dimethylbenzoyl; N2: 4-ethoxyphenyl; 3: 4-methoxybenzenesulfonyl Higher lipophilicity (ethoxyl vs. methoxyl)
G613-0257 () C₂₆H₂₃FN₂O₄S₂ 518.60 5: 4-fluorobenzoyl; N2: 2,4-dimethylphenyl; 3: 4-methoxybenzenesulfonyl LogD = 5.86; LogSw = -5.49; pKa = 18.20
BA98455 () C₂₅H₁₉FN₂O₆S₂ 526.56 5: 1,3-benzodioxole-5-carbonyl; N2: 2-fluorophenyl; 3: 4-methoxybenzenesulfonyl Enhanced solubility (polar benzodioxole group)
ZINC2699225 () C₂₄H₁₈ClN₂O₃S₂ 497.04 5: benzoyl; N2: 2-methylphenyl; 3: 4-chlorobenzenesulfonyl Increased electrophilicity (Cl substituent)

Key Findings :

Substituent Effects on Lipophilicity :

  • The 2,4-dimethylbenzoyl group in the target compound and BA98688 increases lipophilicity compared to the 4-fluorobenzoyl (G613-0257) or benzodioxole (BA98455) groups. This is critical for membrane permeability in drug discovery .
  • The 2-methoxyphenyl substituent (target compound) introduces moderate steric hindrance compared to the 4-ethoxyphenyl (BA98688), which may alter binding kinetics .

Electronic and Tautomeric Behavior :

  • Sulfonyl groups (e.g., tosyl in the target compound vs. 4-chlorobenzenesulfonyl in ZINC2699225) stabilize the thiophene core via resonance, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) .
  • Tautomeric equilibria observed in triazole analogs () suggest that the thiophene-2,4-diamine scaffold may exhibit similar tautomerism, though spectral data for the target compound are lacking.

The target compound’s 2-methoxyphenyl group may enhance CNS penetration compared to 2,4-dimethylphenyl (G613-0257) . BA98455 () is marketed for research, emphasizing the commercial interest in structurally diverse thiophene derivatives .

Contradictions and Limitations :

  • Solubility vs. Bioactivity : While polar groups (e.g., benzodioxole in BA98455) improve solubility, they may reduce binding to hydrophobic targets .
  • Synthetic Complexity: Derivatives with halogens (e.g., Cl in ZINC2699225) require specialized purification, as noted in for bromo- and chloro-substituted intermediates .

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